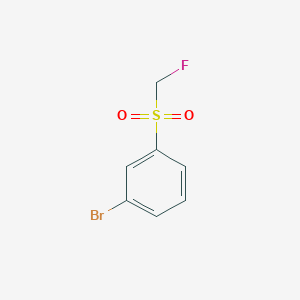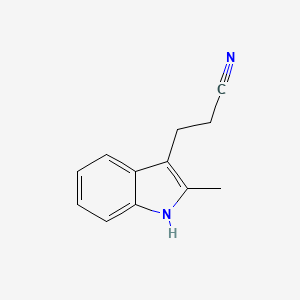
3-(2-methyl-1H-indol-3-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Corrosion Inhibition
- Propaneitrile derivatives, including 3-(1H-indol-3-yl)propanenitrile variants, have been investigated for their ability to inhibit the corrosion of tin in sodium chloride solutions. The compounds act as mixed-type inhibitors, with their adsorption onto the tin surface being a key mechanism. This application is significant for materials science and engineering (Fouda, Abdel-Maksoud, & Almetwally, 2015).
Synthesis of Heterocyclic Compounds
- 3-(1H-indol-3-yl)propanenitrile derivatives play a crucial role in the synthesis of various heterocyclic substances, including indole-containing 1,2,3-triazoles, pyrazoles, and pyrazolo[1,5-a]pyrimidines. These substances have shown promising antimicrobial activities against various bacteria and yeast (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Glucose Electrooxidation Catalysts
- Novel indole derivatives, synthesized using 3-(1H-indol-3-yl)propanenitrile, have been explored as organic-based, metal-free catalysts for glucose electrooxidation in fuel cells. These catalysts offer an environmentally friendly alternative for direct glucose fuel cells (Muhammad Hamad et al., 2021).
Synthesis of Multisubstituted 4H-Pyrans
- 3-(1H-indol-3-yl)propanenitrile derivatives have been utilized in the synthesis of novel 4H-pyrans. These compounds are synthesized via domino one-pot three-component reactions, offering significant advantages such as excellent yields and simple work-up procedures (Sivakumar, Kanchithalaivan, & Kumar, 2013).
Anticancer Activity
- Several derivatives synthesized using 3-(1H-indol-3-yl)propanenitrile have been evaluated for their anticancer activity. An efficient microwave-assisted one-pot procedure was developed for synthesizing these derivatives, which were tested against different human cancer cell lines (Hadiyal et al., 2020).
Mecanismo De Acción
Direcciones Futuras
Indole derivatives, including 3-(2-methyl-1H-indol-3-yl)propanenitrile, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have been found in many important synthetic drug molecules, which gives a valuable idea for treatment and binds with high affinity to multiple receptors, helpful in developing new useful derivatives .
Propiedades
IUPAC Name |
3-(2-methyl-1H-indol-3-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-10(6-4-8-13)11-5-2-3-7-12(11)14-9/h2-3,5,7,14H,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMMJVVDSMYKBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

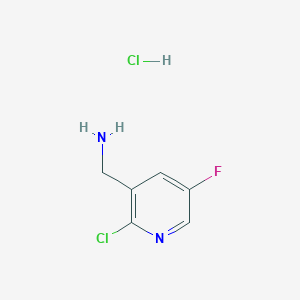
![N-(furan-2-ylmethyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2498680.png)
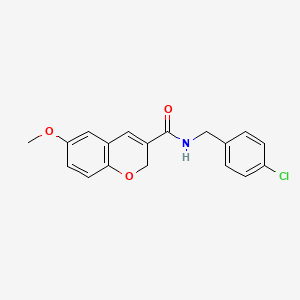
![Benzo[b]thiophen-4(5H)-one, 2-acetyl-6,7-dihydro-](/img/structure/B2498683.png)
![ethyl 3-({[4-(2-fluorophenyl)piperazin-1-yl]carbonothioyl}amino)-5-methoxy-1H-indole-2-carboxylate](/img/structure/B2498685.png)
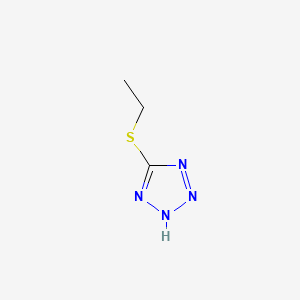
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(benzylsulfonyl)piperidin-1-yl)propan-1-one](/img/structure/B2498691.png)
![3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2498693.png)
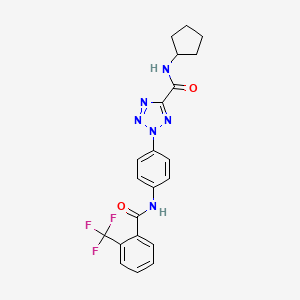
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(2-chlorophenyl)formamido]propanoate](/img/structure/B2498697.png)
![2-{Bicyclo[2.2.1]heptan-2-yl}acetamide](/img/structure/B2498698.png)
